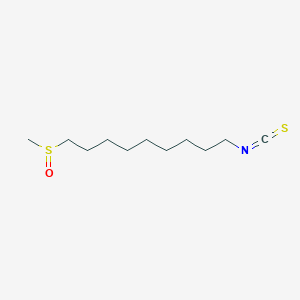
N-Desmethyl Itopride Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Desmethyl Itopride Hydrochloride” is a compound with the molecular formula C19H25ClN2O4 . It belongs to the Itopride family of compounds and is used in neurology research . It is also known as 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide hydrochloride .
Molecular Structure Analysis
The molecular weight of “N-Desmethyl Itopride Hydrochloride” is approximately 380.9 g/mol . Its IUPAC name is 3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride . The InChI string and Canonical SMILES are also available for further structural analysis .
Physical And Chemical Properties Analysis
“N-Desmethyl Itopride Hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The topological polar surface area is 68.8 Ų . The compound has a complexity of 386 .
Aplicaciones Científicas De Investigación
Treatment of Gastroesophageal Reflux and Gastric Motility Disorders
Itopride hydrochloride (ITOP) is used for the treatment of gastroesophageal reflux and other gastric motility disorders . It is a prokinetic agent that activates gastric motility and improves functional dyspepsia by inhibiting acetyl cholinesterase enzyme and exhibiting an antagonist effect on dopamine D2 receptor .
Development of Gastroretentive Drug Delivery Systems (GRDDS)
ITOP is characterized by a narrow absorption window and short in vivo half-life . Therefore, its formulation in expanding gastroretentive tablets could increase its gastric residence, thus leading to decreased frequency of administration and increased patient compliance .
Formulation in Expanding Tablets
The direct compression method was used for the formulation of tablets . Four different hydrophilic polymers were screened separately with Avicel 102 and PVP k30 as excipients . The selected formulation exhibited obvious expansion reaching 17.45 mm and lasting for 24 h, coupled with a sustained release behavior .
In Vivo Study of the Optimized Formulation
X-ray scans in human volunteers suggested the residence of the tablet in the stomach for a period of 6 h in fed state . This is expected to result in better therapeutic outcome in gastroesophageal reflux .
Development of Mucoadhesive Nanosized Crystalline Aggregates (NCs)
Mucoadhesive NCs can be delivered by the gastrointestinal, nasal, or pulmonary route to improve retention at particular sites . ITOP was selected as a drug candidate due to its absorption from the upper gastrointestinal tract .
Use of Second-Generation Mucoadhesive Polymers
The current work aimed to use second-generation mucoadhesive polymers (i.e., thiolated polymers) to enhance mucoadhesive characteristics . An ITOP-NC formulation was enhanced using response surface methodology .
Direcciones Futuras
A study has been conducted on the development and evaluation of Itopride Hydrochloride expanding tablets . This research is expected to result in better therapeutic outcomes in gastroesophageal reflux . This could potentially open up new avenues for the use of “N-Desmethyl Itopride Hydrochloride” in similar applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl Itopride Hydrochloride involves the reduction of Itopride Hydrochloride to N-Desmethyl Itopride Hydrochloride using a reducing agent.", "Starting Materials": [ "Itopride Hydrochloride", "Sodium Borohydride", "Methanol", "Water" ], "Reaction": [ "Dissolve Itopride Hydrochloride in methanol", "Add sodium borohydride to the solution", "Stir the mixture at room temperature for several hours", "Quench the reaction by adding water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl Itopride Hydrochloride" ] } | |
Número CAS |
5922-37-2 |
Nombre del producto |
N-Desmethyl Itopride Hydrochloride |
Fórmula molecular |
C₁₉H₂₅ClN₂O₄ |
Peso molecular |
380.87 |
Sinónimos |
3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride; 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride; N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




